molecular formula C8H14N4O10 B14283435 1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane CAS No. 134127-98-3

1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane

Cat. No.: B14283435
CAS No.: 134127-98-3
M. Wt: 326.22 g/mol
InChI Key: NHEMGMLKQAMWGC-UHFFFAOYSA-N
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Description

1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane is a complex organic compound characterized by the presence of multiple nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane typically involves the nitration of precursor compounds. One common method is the nitration of 2,2-dinitropropane with nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the precursor compounds are subjected to nitration under optimized conditions. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amines, while oxidation can produce more highly oxidized nitro compounds .

Scientific Research Applications

1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that participate in further chemical reactions. The pathways involved include nucleophilic substitution and redox reactions, which are facilitated by the electron-withdrawing nature of the nitro groups .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitropropane
  • 2,2-Dinitropropane
  • 1,1,2-Trichloromethane

Uniqueness

1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane is unique due to its specific arrangement of nitro groups and the presence of both propoxy and methoxy linkages. This unique structure imparts distinct reactivity and properties compared to similar compounds, making it valuable for specialized applications in research and industry .

Properties

CAS No.

134127-98-3

Molecular Formula

C8H14N4O10

Molecular Weight

326.22 g/mol

IUPAC Name

1-(2,2-dinitropropoxymethoxy)-2,2-dinitrobutane

InChI

InChI=1S/C8H14N4O10/c1-3-8(11(17)18,12(19)20)5-22-6-21-4-7(2,9(13)14)10(15)16/h3-6H2,1-2H3

InChI Key

NHEMGMLKQAMWGC-UHFFFAOYSA-N

Canonical SMILES

CCC(COCOCC(C)([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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